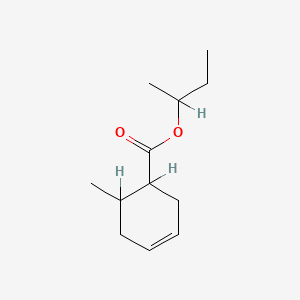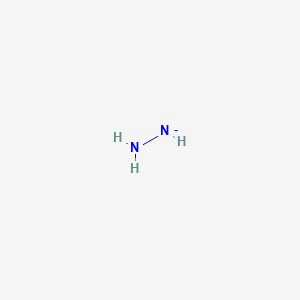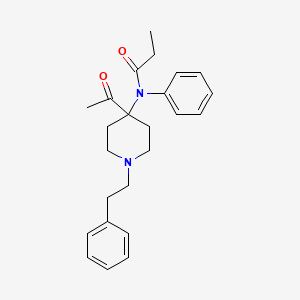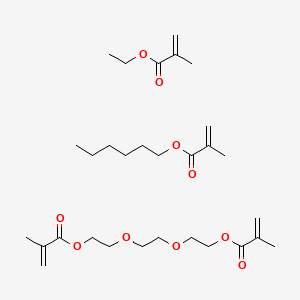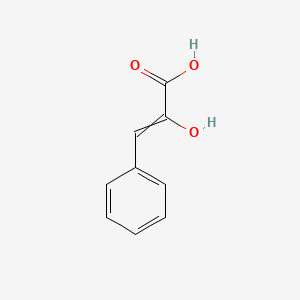
2-hydroxy-3-phenylprop-2-enoic acid
Descripción general
Descripción
Enol-Phenylpyruvic acid: is a 2-hydroxy monocarboxylic acid that is the enol form of phenylpyruvic acid. It consists of acrylic acid having a hydroxy substituent at the 2-position and a phenyl group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Hydrolysis of Aminocinnamic Acid Derivatives: Enol-Phenylpyruvic acid can be prepared by hydrolyzing aminocinnamic acid derivatives, such as α-acetaminocinnamic acid.
Condensation of Benzaldehyde and Glycine Derivatives: Another method involves the condensation of benzaldehyde and glycine derivatives to form phenylazlactone, which is then hydrolyzed using acid or base catalysis.
Catalytic Carbonylation of Benzyl Halide: This method involves the catalytic carbonylation of benzyl halide in the presence of a catalytic system based on carbonyl complexes of cobalt or precursors.
Industrial Production Methods: Industrial production methods for 2-hydroxy-3-phenylprop-2-enoic acid typically involve large-scale synthesis using the above-mentioned routes, optimized for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Enol-Phenylpyruvic acid can undergo oxidation reactions, often resulting in the formation of phenylpyruvic acid.
Reduction: Reduction of 2-hydroxy-3-phenylprop-2-enoic acid can lead to the formation of various reduced derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the hydroxy and phenyl positions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Acid or base catalysts are often employed in hydrolysis and condensation reactions.
Major Products:
Phenylpyruvic Acid: A major product formed from the oxidation of this compound.
Reduced Derivatives: Various reduced forms of the compound can be obtained through reduction reactions.
Aplicaciones Científicas De Investigación
Chemistry:
- Enol-Phenylpyruvic acid is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions .
Biology:
- The compound plays a role in metabolic pathways and is studied for its involvement in biochemical processes .
Medicine:
- Enol-Phenylpyruvic acid derivatives are explored for their potential therapeutic applications, including enzyme inhibition and anti-inflammatory properties .
Industry:
Mecanismo De Acción
Enol-Phenylpyruvic acid exerts its effects through various biochemical pathways. It acts as a Bronsted acid, donating a hydron to acceptors (Bronsted bases) . The compound’s molecular targets include enzymes and other proteins involved in metabolic processes .
Comparación Con Compuestos Similares
Phenylpyruvic Acid: The keto form of 2-hydroxy-3-phenylprop-2-enoic acid, involved in similar biochemical processes.
Acrylic Acid Derivatives: Compounds with similar structural features and reactivity.
Uniqueness: Enol-Phenylpyruvic acid is unique due to its enol form, which imparts distinct chemical properties and reactivity compared to its keto counterpart, phenylpyruvic acid .
Propiedades
Fórmula molecular |
C9H8O3 |
|---|---|
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
2-hydroxy-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C9H8O3/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-6,10H,(H,11,12) |
Clave InChI |
DEDGUGJNLNLJSR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C=C(C(=O)O)O |
SMILES canónico |
C1=CC=C(C=C1)C=C(C(=O)O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


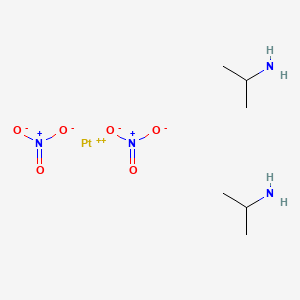
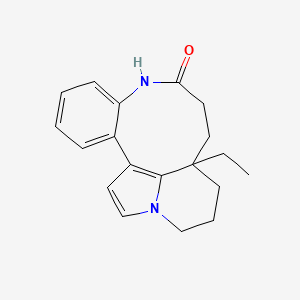

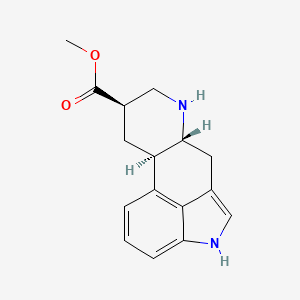

![2,4-Di-tert-butyl-6-[hydroxy(1-methyl-5-nitro-1h-imidazol-2-yl)methyl]phenol](/img/structure/B1214511.png)
![3-[(3R,5R,8R,9S,10S,13R,17R)-14-hydroxy-3,10,13-trimethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1214512.png)
